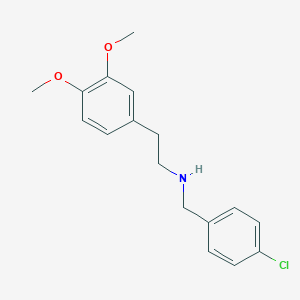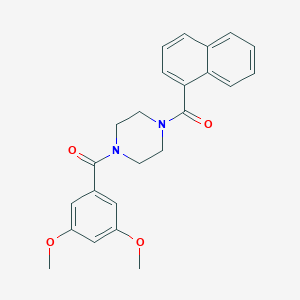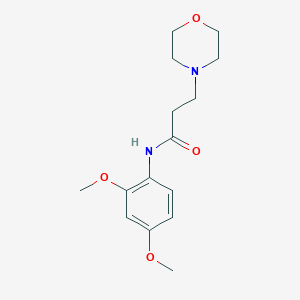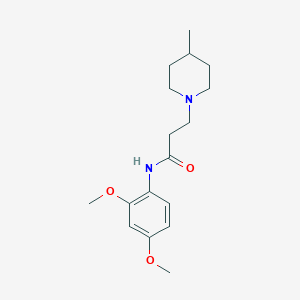![molecular formula C18H29N3O B249055 1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B249055.png)
1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MPMP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine is not fully understood, but it is thought to act as a partial agonist or antagonist at various neurotransmitter receptors. This compound has been shown to have affinity for dopamine, serotonin, and adrenergic receptors, which may explain its effects on mood and behavior. This compound may also affect the release and reuptake of neurotransmitters, leading to changes in synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including changes in neurotransmitter levels, changes in gene expression, and changes in behavior. This compound has been shown to increase dopamine and serotonin levels in the brain, leading to changes in mood and behavior. This compound has also been shown to affect gene expression in various brain regions, which may explain its long-lasting effects on behavior.
Advantages and Limitations for Lab Experiments
1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine has several advantages for use in lab experiments, including its high potency and selectivity for specific neurotransmitter receptors. This compound can also be easily synthesized and modified for specific applications. However, this compound also has limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Future Directions
There are several future directions for research on 1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine, including its potential use as a therapeutic agent for various neurological and psychiatric disorders. This compound may also be used to study the role of neurotransmitter receptors in various physiological and pathological processes. Further research is needed to fully understand the mechanism of action of this compound and its effects on behavior and gene expression. Additionally, research is needed to optimize the synthesis of this compound and to develop new derivatives with improved potency and selectivity.
Synthesis Methods
1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine can be synthesized through various methods, including the reaction of 1-(2-methoxybenzyl)piperazine with 4-methylpiperazine or the reaction of 1-(2-methoxybenzyl)-4-methylpiperazine with piperidine. The synthesis of this compound has been optimized by researchers to increase yield and purity. The synthesis method used depends on the specific application of this compound in scientific research.
Scientific Research Applications
1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine has been studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have affinity for various neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. This has led to its use in studying the role of these receptors in various physiological and pathological processes. This compound has also been studied for its potential use as a therapeutic agent for various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
properties
Molecular Formula |
C18H29N3O |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]-4-methylpiperazine |
InChI |
InChI=1S/C18H29N3O/c1-19-11-13-21(14-12-19)17-7-9-20(10-8-17)15-16-5-3-4-6-18(16)22-2/h3-6,17H,7-15H2,1-2H3 |
InChI Key |
QNMOQEVKHJGXEC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3OC |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248979.png)
![[4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248980.png)
![Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B248982.png)


![N-(3-chlorophenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide](/img/structure/B248988.png)


![3-[benzyl(methyl)amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B248992.png)
![1-(3-Ethoxy-4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248994.png)
![1-[(4-Bromophenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B248995.png)